molecular formula C27H19NO7 B11568679 Methyl 4-[2-(1,3-benzodioxol-5-ylmethyl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate

Methyl 4-[2-(1,3-benzodioxol-5-ylmethyl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate

Cat. No.: B11568679
M. Wt: 469.4 g/mol
InChI Key: XADAKPNQCWNMGE-UHFFFAOYSA-N
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Description

Methyl 4-[2-(1,3-benzodioxol-5-ylmethyl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate is a complex organic compound with a unique structure that includes a benzodioxole moiety, a chromeno-pyrrol core, and a benzoate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[2-(1,3-benzodioxol-5-ylmethyl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate typically involves multi-step organic reactions. One common approach is the condensation of 1,3-benzodioxole with a suitable aldehyde to form the benzodioxol-5-ylmethyl intermediate. This intermediate is then reacted with a chromeno-pyrrol derivative under specific conditions to form the core structure. Finally, esterification with methyl benzoate completes the synthesis .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and advanced purification techniques such as chromatography and recrystallization .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[2-(1,3-benzodioxol-5-ylmethyl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or halides. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

Methyl 4-[2-(1,3-benzodioxol-5-ylmethyl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 4-[2-(1,3-benzodioxol-5-ylmethyl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or interact with microbial cell membranes to exert antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-[2-(1,3-benzodioxol-5-ylmethyl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate is unique due to its combination of the benzodioxole moiety, chromeno-pyrrol core, and benzoate ester group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C27H19NO7

Molecular Weight

469.4 g/mol

IUPAC Name

methyl 4-[2-(1,3-benzodioxol-5-ylmethyl)-3,9-dioxo-1H-chromeno[2,3-c]pyrrol-1-yl]benzoate

InChI

InChI=1S/C27H19NO7/c1-32-27(31)17-9-7-16(8-10-17)23-22-24(29)18-4-2-3-5-19(18)35-25(22)26(30)28(23)13-15-6-11-20-21(12-15)34-14-33-20/h2-12,23H,13-14H2,1H3

InChI Key

XADAKPNQCWNMGE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2C3=C(C(=O)N2CC4=CC5=C(C=C4)OCO5)OC6=CC=CC=C6C3=O

Origin of Product

United States

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